molecular formula C18H16O3 B417318 4-Phenyl-7-propan-2-yloxychromen-2-one CAS No. 335419-17-5

4-Phenyl-7-propan-2-yloxychromen-2-one

Cat. No.: B417318
CAS No.: 335419-17-5
M. Wt: 280.3g/mol
InChI Key: OGYPYAGJTSGSLP-UHFFFAOYSA-N
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Description

4-Phenyl-7-propan-2-yloxychromen-2-one, more commonly known as Ipriflavone (CAS Number 35212-22-7), is a synthetic isoflavone of significant interest in biochemical and pharmacological research . Its primary research value lies in its established role as an inhibitor of bone resorption, making it a pivotal compound for studies focused on bone metabolism and health . Researchers utilize Ipriflavone to explore cellular mechanisms involved in osteoclast activity and the maintenance of bone density. The compound is defined by the molecular formula C18H16O3 and a molecular weight of 280.32 g/mol . It is also identified by several synonyms, including 7-Isopropoxy-3-phenyl-4H-chromen-4-one and 7-Isopropoxyisoflavone . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary consumption.

Properties

CAS No.

335419-17-5

Molecular Formula

C18H16O3

Molecular Weight

280.3g/mol

IUPAC Name

4-phenyl-7-propan-2-yloxychromen-2-one

InChI

InChI=1S/C18H16O3/c1-12(2)20-14-8-9-15-16(13-6-4-3-5-7-13)11-18(19)21-17(15)10-14/h3-12H,1-2H3

InChI Key

OGYPYAGJTSGSLP-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Position 4 Substitutions
  • 4-Phenyl group : Present in the target compound, this group facilitates π-π stacking interactions with biological targets, a feature common in bioactive coumarins .
  • 4-Propyl : 6-Chloro-7-[(2-methoxyphenyl)methoxy]-4-propylchromen-2-one (MW: 358.82) introduces a longer alkyl chain, increasing hydrophobicity and possibly altering binding kinetics .
Position 7 Substitutions
  • Propargyloxy : In 4-phenyl-7-(prop-2-yn-1-yloxy)-2H-chromen-2-one, the propargyl group introduces alkyne reactivity, which may be exploited for further functionalization but could reduce stability .
  • Amide-linked groups : Compounds like 2-(2-fluoro-biphenyl-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide incorporate amide bonds, enhancing hydrogen-bonding capacity and target specificity .
Halogenation Effects
  • Fluorine : The 2-fluoro-biphenyl moiety in improves metabolic stability and bioavailability through reduced susceptibility to oxidative degradation .

Electronic and Steric Properties

  • Electron Density Modulation: The phenyl group at position 4 contributes to electron delocalization across the coumarin core, while alkoxy groups at position 7 donate electrons via resonance. Chlorine or fluorine substituents withdraw electrons, altering redox potentials and reactivity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name 4-Substituent 7-Substituent Molecular Weight Key Feature Reference
4-Phenyl-7-propan-2-yloxychromen-2-one Phenyl Isopropoxy ~294.3* Balanced lipophilicity Target
4-Phenyl-7-(prop-2-yn-1-yloxy)chromen-2-one Phenyl Propargyloxy 280.3 Alkyne reactivity
2-(2-Fluoro-biphenyl-4-yl)propanamide 4-Methyl Flurbiprofen-derived amide 407.4 Anti-inflammatory potential
6-Chloro-7-(methoxybenzyloxy)-4-propyl Propyl Methoxybenzyloxy 358.82 Enhanced hydrophobicity

*Calculated based on standard atomic weights.

Preparation Methods

Reaction Pathway and Mechanism

The patented process (US5973169A) proceeds as follows:

Step 1: Synthesis of 7-Hydroxyisoflavone Intermediate

  • Starting material : 2,4-Dihydroxy-phenyl-benzyl-ketone (II).

  • Reagents : Ethyl orthoformate, dimethylformamide (DMF), morpholine catalyst.

  • Conditions : 115–120°C, 2 hours, under nitrogen atmosphere.

The reaction exploits ethyl orthoformate as a formylating agent, facilitating cyclization via intramolecular Friedel-Crafts acylation. Morpholine acts as a base, deprotonating phenolic hydroxyl groups to enhance nucleophilicity. The intermediate 7-hydroxyisoflavone (III) forms in 90% yield with only 0.2–0.5% 7-ethoxyisoflavone impurity.

Step 2: Isolation via Salt Formation

To purify the intermediate, the crude product is treated with dicyclohexylamine in a water/sec-butyl alcohol/toluene mixture (40–50°C), precipitating the dicyclohexylammonium salt (IV). Acidification with orthophosphoric acid (pH 2–3) regenerates 7-hydroxyisoflavone with >99% purity.

Step 3: O-Alkylation with Isopropyl Halide

  • Reagents : Isopropyl bromide or chloride, potassium carbonate, DMF.

  • Conditions : 80°C, 4–6 hours.

The phenolic oxygen at position 7 undergoes nucleophilic substitution, yielding ipriflavone with >95% purity. The use of DMF ensures solubility, while potassium carbonate deprotonates the hydroxyl group to enhance reactivity.

Optimization and Key Parameters

ParameterOptimal RangeImpact on Yield/Purity
Solvent Ratio (DMF)1:5–1:7 (w/v)Prevents oligomerization
Reaction Temperature115–120°CAccelerates cyclization
Catalyst (Morpholine)0.5–1.0 equivalentsMinimizes ethoxy byproducts
Alkylation BaseK~2~CO~3~Ensures complete deprotonation

Reducing the solvent ratio below 1:4 (w/v) in Step 1 suppresses side reactions, while shorter reaction times (2 hours vs. traditional 6–8 hours) improve throughput.

Alternative Synthetic Routes

Coumarin-Based Alkylation

A method analogous to coumarin derivative synthesis (as in) employs 4-hydroxycoumarin and isopropyl iodide under basic conditions:

  • Reagents : 4-Hydroxycoumarin, isopropyl iodide, K~2~CO~3~, DMF.

  • Conditions : 75°C, 5 hours.

While this route achieves moderate yields (65–73%), it requires stringent temperature control to avoid decarboxylation. The method is less favored industrially due to lower scalability compared to the Friedel-Crafts approach.

Zeolite-Catalyzed Isomerization

Inspired by phenylacetone synthesis, zeolite catalysts (e.g., H-ZSM-5) have been explored for rearranging chromone precursors. However, this method remains experimental, with yields <50% and challenges in catalyst regeneration.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Key Advantage
US5973169A90>99Scalable, low impurities
Coumarin Alkylation7385–90Simpler reagents
Zeolite Isomerization4570–75Eco-friendly catalyst

The patented Friedel-Crafts method outperforms alternatives in both yield and purity, justifying its dominance in commercial production.

Byproduct Management

The primary impurity, 7-ethoxyisoflavone, arises from residual ethyl orthoformate. Patent mitigates this by:

  • Precise stoichiometric control of ethyl orthoformate.

  • Salt precipitation to isolate the intermediate.

Q & A

Basic: What are the common synthetic routes for 4-phenyl-7-propan-2-yloxychromen-2-one?

Methodological Answer:
The synthesis typically involves alkylation of 7-hydroxy-4-phenylcoumarin with propan-2-yl bromide or analogous reagents. A base (e.g., K₂CO₃) in polar aprotic solvents (e.g., acetone) under reflux is commonly employed. For example:

  • Step 1: React 7-hydroxy-4-phenylcoumarin with propan-2-yl bromide in acetone/K₂CO₃ at 60–80°C for 12–24 hours.
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Alternative methods include one-pot FeCl₃-catalyzed reactions between phenols and ethyl phenylpropiolate derivatives .

Basic: Which spectroscopic and crystallographic techniques are used for characterization?

Methodological Answer:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at C4, propan-2-yloxy at C7). Key signals: ~δ 6.3–8.3 ppm (aromatic protons), δ 1.3–1.5 ppm (isopropyl methyl groups) .
  • X-ray Diffraction: Use SHELXL for refinement. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 9.04 Å, b = 9.62 Å) and π–π stacking interactions .
  • Mass Spectrometry: ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336.3) .

Basic: What biological activities are associated with this compound?

Methodological Answer:
Chromen-2-one derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For 4-phenyl-7-propan-2-yloxy analogs:

  • Anticancer: Screen via MTT assay against cancer cell lines (e.g., MCF-7), monitoring IC₅₀ values.
  • Antimicrobial: Use agar diffusion assays (e.g., E. coli, S. aureus) at 50–100 µg/mL .
  • Mechanistic Studies: Perform molecular docking to assess binding to COX-2 or topoisomerase II .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (FeCl₃, AlCl₃) in THF or DMF to enhance alkylation efficiency .
  • Solvent Effects: Compare polar aprotic (acetone) vs. non-polar (toluene) solvents; acetone increases nucleophilicity of the hydroxyl group .
  • Temperature Control: Higher temperatures (80°C) reduce reaction time but may increase side products. Monitor via TLC .

Table 1: Optimization Parameters for Alkylation

ParameterOptimal ConditionYield (%)
CatalystK₂CO₃75–80
SolventAcetone82
Temperature60°C78
Reaction Time18 hours85

Advanced: How to address discrepancies in crystallographic data refinement?

Methodological Answer:

  • Twinning Analysis: Use PLATON to detect twinning ratios in diffraction data. Adjust HKLF 5 format in SHELXL for twinned structures .
  • Disorder Modeling: For flexible propan-2-yloxy groups, apply PART and SUMP instructions in SHELXL to refine split positions .
  • Validation Tools: Check R-factors (e.g., R₁ < 0.05) and residual electron density maps using Coot .

Advanced: What computational approaches model the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps. Exact-exchange functionals (e.g., hybrid DFT) improve thermochemical accuracy .
  • Solvent Effects: Apply PCM models in Gaussian09 to simulate polar environments. Compare with experimental UV-vis spectra (λₘₐₐ ~ 320 nm) .

Table 2: Calculated vs. Experimental Properties

PropertyB3LYP/6-31G(d)Experimental
HOMO (eV)-6.2-6.1*
LUMO (eV)-1.8-1.7*
Dipole Moment (D)4.54.3*
*Estimated via cyclic voltammetry

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with halogens (Cl, F) at C6/C8 or methoxy groups at C7. Compare IC₅₀ values in bioassays .
  • Pharmacophore Mapping: Use MOE or Schrödinger to identify critical hydrogen bond acceptors (e.g., carbonyl at C2) .
  • Synergy Studies: Test combinations with standard drugs (e.g., doxorubicin) via Chou-Talalay method to calculate combination indices .

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